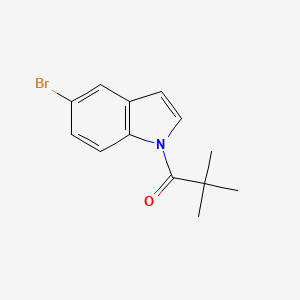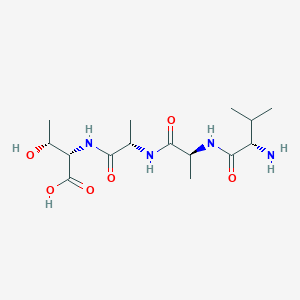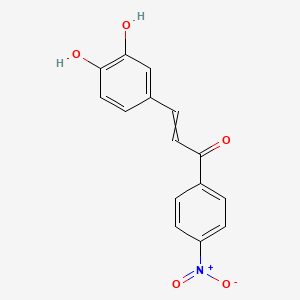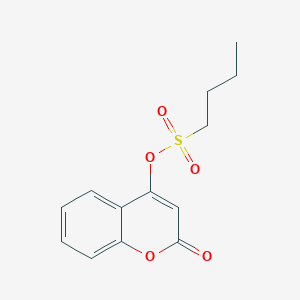![molecular formula C10H10N2O2 B12529167 2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and silica gel column chromatography are commonly used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents like DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies related to antimicrobial and antiviral activities.
Industry: The compound is explored for its antioxidant properties, which can be beneficial in various industrial applications
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and proteins, such as kinases, which play crucial roles in cellular processes. the exact mechanisms are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione: Another member of the pyrrolopyrazine family with similar biological activities.
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory properties.
Uniqueness
2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione stands out due to its unique combination of pyrrole and pyrazine rings, which contribute to its diverse biological activities.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene-2,8-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1,3,5,8H,2,4,6H2 |
Clé InChI |
IFRYUIPYTCXRAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=O)N3C=CC=C3C(=O)N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)

![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)




![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)

![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)

